molecular formula C22H20N4O B5714305 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one

Cat. No.: B5714305
M. Wt: 356.4 g/mol
InChI Key: XXNPXDJMZSHQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones, each with unique chemical and physical properties .

Scientific Research Applications

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the pyridine and methylphenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core, a pyridine ring, and a methylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPXDJMZSHQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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